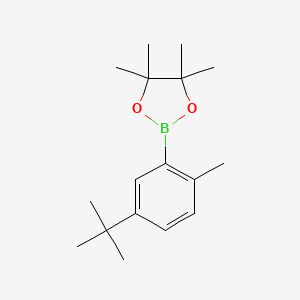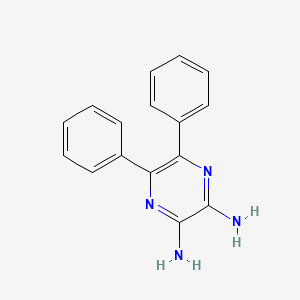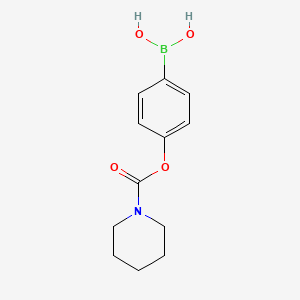
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-1-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the piperidine-1-carbonyl group, making it less specific in its interactions.
Piperidine-1-carbonyl chloride: Does not contain the boronic acid group, limiting its applications in boron chemistry.
4-Hydroxyphenylboronic acid: Similar structure but lacks the piperidine-1-carbonyl group.
Uniqueness
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is unique due to the presence of both the boronic acid and piperidine-1-carbonyl groups, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
[4-(piperidine-1-carbonyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-2-1-3-9-14)18-11-6-4-10(5-7-11)13(16)17/h4-7,16-17H,1-3,8-9H2 |
InChI 键 |
AGCWOYCPRJYEHK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OC(=O)N2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)
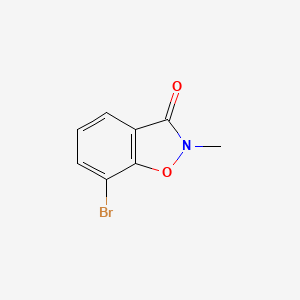


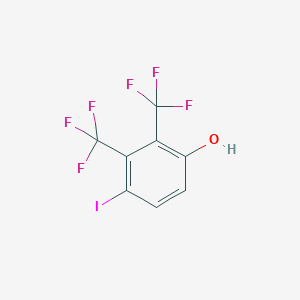
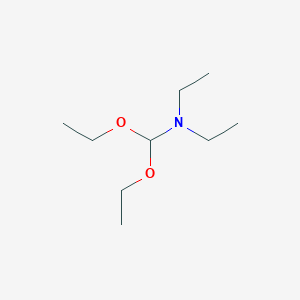
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

